3,4-Dibromo-5,7-difluoroquinoline is a halogenated quinoline derivative characterized by the presence of two bromine and two fluorine atoms at specific positions on the quinoline ring. This compound is notable for its unique substitution pattern, which contributes to its distinct chemical and biological properties. The molecular formula of 3,4-Dibromo-5,7-difluoroquinoline is , and it has been studied for various applications in medicinal chemistry due to its potential biological activity.
3,4-Dibromo-5,7-difluoroquinoline falls under the classification of halogenated heterocycles, specifically within the family of quinolines. Quinolines are aromatic compounds containing a fused benzene and pyridine ring structure. The presence of halogen substituents such as bromine and fluorine enhances the reactivity and biological activity of these compounds, making them valuable in pharmaceutical research.
The synthesis of 3,4-Dibromo-5,7-difluoroquinoline typically involves bromination and fluorination reactions of quinoline derivatives. Common synthetic routes include:
In laboratory settings, the synthesis often involves:
The molecular structure of 3,4-Dibromo-5,7-difluoroquinoline can be represented by its canonical SMILES notation: C1=C(C=C(C2=NC=C(C(=C21)Br)Br)F)F
. This notation indicates the arrangement of atoms within the molecule, highlighting the positions of the bromine and fluorine substituents.
3,4-Dibromo-5,7-difluoroquinoline can participate in various chemical reactions including:
Common reagents used in these reactions include:
The mechanism of action for 3,4-Dibromo-5,7-difluoroquinoline primarily involves its interaction with biological targets such as enzymes and receptors. The presence of bromine and fluorine enhances binding affinity and specificity towards these targets, which may lead to various biological effects including antimicrobial or anticancer activities.
3,4-Dibromo-5,7-difluoroquinoline has potential applications in several scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2